4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Overview
Description
Naxagolide, also known as (+)-PHNO, is a dopamine D2/D3-receptor agonist. It was initially studied for the treatment of Parkinson’s disease but was later discontinued. Naxagolide has also been explored as a potential radiotracer for imaging the high-affinity state of dopamine D2 receptors using positron emission tomography (PET) in human subjects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naxagolide involves the formation of an organic heterotricyclic compound. The compound is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively .
Industrial Production Methods
Industrial production methods for Naxagolide are not widely documented due to its discontinued status in clinical development. the synthesis typically involves standard organic chemistry techniques such as cyclization and substitution reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Naxagolide undergoes various types of chemical reactions, including:
Oxidation: Naxagolide can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Naxagolide.
Substitution: Naxagolide can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphtho[1,2-b][1,4]oxazine compounds.
Scientific Research Applications
Naxagolide has been used in various scientific research applications, including:
Chemistry: As a model compound for studying dopamine receptor interactions.
Biology: Investigating the role of dopamine receptors in neurological processes.
Medicine: Initially explored for the treatment of Parkinson’s disease and as a radiotracer for PET imaging.
Mechanism of Action
Naxagolide exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. It binds to these receptors, mimicking the action of dopamine and activating the associated signaling pathways. This activation leads to various physiological effects, including modulation of motor control and behavior .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications in treating Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease treatment.
Uniqueness
Naxagolide is unique in its high affinity for dopamine D2 and D3 receptors, making it a valuable tool for studying these receptors’ high-affinity states. Its potential as a radiotracer for PET imaging also sets it apart from other dopamine agonists .
Biological Activity
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a compound belonging to the pyridopyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR by pyridopyrimidine derivatives can lead to reduced cellular proliferation, making it a target in cancer therapy .
- Kinase Inhibition : The compound has shown promise as an ATP-competitive inhibitor of several kinases, including:
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
-
Inhibition of Cancer Cell Growth :
A study evaluated the effect of this compound on human tumor xenografts. The compound demonstrated significant inhibition of tumor growth at well-tolerated doses, highlighting its potential as an antitumor agent. The mechanism was linked to the inhibition of the PI3K-Akt pathway, which is often dysregulated in cancers . -
Modulation of Immune Responses :
Research into the compound's immunomodulatory effects revealed that it acts as a selective inhibitor of PI3Kδ, crucial for T-cell activation and proliferation. This suggests potential applications in treating autoimmune diseases and enhancing anti-tumor immunity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps that optimize its biological activity. Modifications to the pyridopyrimidine scaffold have been shown to enhance selectivity and potency against specific targets:
- Substituents at the 4-position significantly affect kinase selectivity.
- Fluorination at the 7-position enhances binding affinity to DHFR and other kinases.
Properties
IUPAC Name |
4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJLZHSKXZCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444661 | |
Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175357-95-6 | |
Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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